molecular formula C8H7BrFNO3 B1530023 1-Bromo-2-ethoxy-4-fluoro-3-nitrobenzene CAS No. 1805594-50-6

1-Bromo-2-ethoxy-4-fluoro-3-nitrobenzene

Cat. No.: B1530023
CAS No.: 1805594-50-6
M. Wt: 264.05 g/mol
InChI Key: OSVPWEABVJSDKZ-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-fluoro-3-nitrobenzene is a substituted aromatic compound characterized by a benzene ring with four distinct functional groups:

  • Bromo at position 1 (C1): A strong electron-withdrawing group (EWG) that directs electrophilic substitution reactions.
  • Ethoxy at position 2 (C2): An electron-donating group (EDG) that increases solubility in organic solvents.
  • Nitro at position 3 (C3): A powerful EWG that deactivates the ring and influences reaction pathways.
  • Fluoro at position 4 (C4): A weak EWG with ortho/para-directing effects.

This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive substituents. Its structural complexity necessitates careful comparison with analogues to understand its unique properties.

Properties

IUPAC Name

1-bromo-2-ethoxy-4-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-5(9)3-4-6(10)7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVPWEABVJSDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis:

Substituent Position Effects :

  • The nitro group at C3 in the target compound creates a strong electron-deficient region at C3–C5, favoring nucleophilic aromatic substitution (NAS) at these positions. In contrast, analogues with nitro at C1 (e.g., 4-Bromo-2-fluoro-1-nitrobenzene) exhibit reduced NAS activity at meta positions .
  • Fluoro at C4 in the target compound enhances para-directing effects compared to isomers with fluoro at C3 or C5 .

Ethoxy vs. Methoxy/Alkyl Groups: The ethoxy group (C2) provides better solubility in polar aprotic solvents than methoxy or methyl groups. For example, 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene may exhibit lower solubility in dimethylformamide (DMF) .

Bromo vs. Other Halogens :

  • Bromine’s higher atomic radius and polarizability compared to chlorine or fluorine enhance its leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-ethoxy-4-fluoro-3-nitrobenzene
Reactant of Route 2
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1-Bromo-2-ethoxy-4-fluoro-3-nitrobenzene

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